molecular formula C25H25FN2OS B2913204 (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone CAS No. 2034311-30-1

(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone

Cat. No.: B2913204
CAS No.: 2034311-30-1
M. Wt: 420.55
InChI Key: BJLGJQUJVYEJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone is a complex organic compound with multiple rings and functional groups, making it a fascinating subject for chemical research. It exhibits unique physical and chemical properties due to its intricate molecular structure, which combines elements of both heterocyclic and biphenyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multi-step organic reactions, starting from simpler precursors. One common approach might begin with the construction of the 6,7-dihydrothieno[3,2-c]pyridine ring system, followed by the attachment of the piperidin-1-yl group. The final step would be the introduction of the 4'-fluoro-[1,1'-biphenyl]-4-yl group through a coupling reaction. Reaction conditions typically include the use of catalysts such as palladium or copper complexes and solvents like dimethylformamide (DMF) or toluene, under controlled temperature and pressure.

Industrial Production Methods

Industrial production often relies on streamlined and scalable processes. High-yield synthetic routes are favored, and continuous flow chemistry might be employed to enhance efficiency and safety. Key considerations include the availability of starting materials, cost-effectiveness of the process, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone undergoes various chemical reactions:

  • Oxidation: : This compound can be oxidized to introduce new functional groups or to modify existing ones, using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions might involve hydride donors such as sodium borohydride or lithium aluminum hydride to alter specific moieties within the compound.

  • Substitution: : Halogen atoms or other groups can be substituted using nucleophilic or electrophilic reagents like organolithium or Grignard reagents.

Common Reagents and Conditions

The compound reacts with a range of common organic reagents, often under mild to moderate conditions. Solvents such as dichloromethane, ethanol, or acetonitrile might be used depending on the specific reaction. Temperatures are usually maintained between 0-100°C, and inert atmospheres like nitrogen or argon can be employed to prevent unwanted side reactions.

Major Products Formed

Depending on the reaction, major products can include derivatives with additional functional groups or modified aromatic rings. The nature of these products depends on the specific reaction pathways and conditions applied.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a model for studying complex organic reactions and the behavior of multi-functional molecules. It can be used to investigate reaction mechanisms and the development of new synthetic methodologies.

Biology

Biologically, the compound may interact with various enzymes or receptors, making it a potential candidate for biochemical studies. It could be used in assays to understand enzyme inhibition or activation.

Medicine

Medically, compounds of this type are often explored for their pharmacological properties. They might be investigated for potential therapeutic applications, such as anti-inflammatory, analgesic, or antimicrobial effects.

Industry

In industry, the compound could be utilized in the development of new materials or as intermediates in the synthesis of more complex molecules. Its unique structural properties might lend it to applications in material science or nanotechnology.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves interactions at the molecular level:

  • Molecular Targets: : It may target specific proteins, enzymes, or receptors within biological systems.

  • Pathways Involved: : The pathways could include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Uniqueness

Compared to similar compounds, (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone stands out due to its specific combination of functional groups and ring systems, which confer unique chemical and biological properties.

Similar Compounds

  • (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-methoxy-[1,1'-biphenyl]-4-yl)methanone

  • (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-chloro-[1,1'-biphenyl]-4-yl)methanone

  • (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4'-bromo-[1,1'-biphenyl]-4-yl)methanone

These similar compounds can provide a basis for comparative studies, potentially revealing insights into structure-activity relationships and guiding the design of new molecules with desired properties.

Properties

IUPAC Name

[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-[4-(4-fluorophenyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2OS/c26-22-7-5-19(6-8-22)18-1-3-20(4-2-18)25(29)27-13-9-23(10-14-27)28-15-11-24-21(17-28)12-16-30-24/h1-8,12,16,23H,9-11,13-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLGJQUJVYEJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=CC=C(C=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.